5-Tridecanolide, (R)-

Enantioselective Synthesis Chiral Resolution Lipase Catalysis

(R)-5-Tridecanolide, also designated as (R)-δ-tridecalactone or (+)-5-tridecanolide, is a chiral δ-lactone (C13H24O2) widely employed in the flavor and fragrance industry. It belongs to the class of 5-alkanolides, which are known for their creamy, milky, and fruity organoleptic profiles.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 99461-66-2
Cat. No. B11764226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tridecanolide, (R)-
CAS99461-66-2
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CCCC(=O)O1
InChIInChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3/t12-/m1/s1
InChIKeyRZZLMGATMUAJPX-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-5-Tridecanolide (CAS 99461-66-2): A Chiral δ-Lactone Flavor & Fragrance Intermediate


(R)-5-Tridecanolide, also designated as (R)-δ-tridecalactone or (+)-5-tridecanolide, is a chiral δ-lactone (C13H24O2) widely employed in the flavor and fragrance industry . It belongs to the class of 5-alkanolides, which are known for their creamy, milky, and fruity organoleptic profiles [1]. Unlike the racemic mixture (CAS 7370-92-5), the (R)-enantiomer possesses a specific three-dimensional configuration that is critical for its sensory properties and natural occurrence patterns [2].

Why Substituting Racemic or (S)-5-Tridecanolide for the (R)-Enantiomer Compromises Sensory and Analytical Integrity


Direct substitution of (R)-5-Tridecanolide with its racemic mixture or the (S)-enantiomer is inadvisable due to documented enantiomer-dependent differentiation in both organoleptic properties and natural occurrence. Research has demonstrated that enantiomers of δ-tridecalactone possess distinctly different odors and odor thresholds [1]. Furthermore, the (R)-configuration is the predominant natural form identified in dairy products and certain fruits, making the (R)-enantiomer essential for authentic natural-identical flavor formulations [2]. Substitution with the racemate introduces the (S)-form, which can alter the intended sensory profile and fails to meet the enantiomeric purity requirements for advanced chiral analytical applications [1].

Quantitative Differentiation Guide for (R)-5-Tridecanolide Procurement


Enantiomeric Purity: Enzymatic Resolution Achieves >90% ee for (R)-δ-Tridecalactone

A Novozym 435-catalyzed enantioselective methanolysis and amidation process yielded both enantiomers of δ-tridecalactone in over 90% enantiomeric excess (ee), providing a reliable route to highly enantiopure (R)-5-tridecanolide compared to racemic starting material [1].

Enantioselective Synthesis Chiral Resolution Lipase Catalysis

Sensory Differentiation: Distinct Odor Profiles and Thresholds Between δ-Tridecalactone Enantiomers

The (R)- and (S)-enantiomers of optically active δ-tridecalactone were reported to possess different odors and odor thresholds, although specific threshold values were not disclosed in the abstract [1]. In contrast, the racemic δ-tridecalactone is described as creamy, milky, oily, buttery, and musty at 100% concentration, with taste detection at 5-10 ppm [2].

Flavor Chemistry Enantiomer Sensory Analysis Odor Threshold

Natural Occurrence: Predominance of (R)-Form in Dairy Products Validates Authentic Flavor Use

Quantitative enantioselective GC-MS analysis of butter and fermented butter revealed that major δ-lactones, including δ-tetradecalactone and δ-hexadecalactone, are predominantly in the (R)-form, while synthetic margarine contained racemic δ-lactones [1]. This pattern indicates that the (R)-enantiomer is the natural configuration in mammalian dairy products.

Natural Flavor Authentication Enantiomeric Distribution Dairy Chemistry

Enantioselective Synthesis: Baker's Yeast Reduction Legally Yields Optically Pure (R)-(+)-5-Tridecanolide

Fermenting baker's yeast reduction of δ-keto acids produced optically pure (R)-(+)-5-tridecanolide, alongside other δ-lactones, demonstrating a scalable biocatalytic route to the enantiopure compound [1]. The optical rotation was confirmed as (+)-5-tridecanolide, indicating the (R)-configuration.

Biocatalysis Enantioselective Reduction Baker's Yeast

Optimal Application Scenarios for (R)-5-Tridecanolide Based on Verified Evidence


Chiral Reference Standard for Enantioselective GC-MS Analysis of Dairy Products

Employ (R)-5-tridecanolide as an authentic chiral standard to quantify the enantiomeric distribution of δ-tridecalactone in butter, fermented dairy, and plant-based alternatives, leveraging the established predominance of the (R)-form in natural milk fat [1].

Natural-Identical Dairy Flavor Formulation with Verified Sensory Integrity

Formulate natural-identical creamy, buttery, and milky flavor profiles using (R)-5-tridecanolide to match the enantiomeric signature of bovine milk fat, avoiding the off-notes associated with the (S)-enantiomer or racemic mixtures [1][2].

Biocatalytic Process Development and Stereochemical Quality Control

Utilize the baker's yeast reduction protocol or Novozym 435 enzymatic resolution as benchmark methods to produce or verify enantiopure (R)-5-tridecanolide, establishing in-house optical rotation or chiral HPLC specifications for incoming raw material acceptance [3][4].

Structure-Odor Relationship Studies in Macrocyclic Musk and Lactone Research

Include (R)-5-tridecanolide in systematic studies investigating the impact of stereochemistry on the odor character and threshold of δ-lactones, building on documented enantiomer-dependent sensory differences to design novel fragrance ingredients [2].

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